2-Chlorocycloheptanecarbaldehyde
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Overview
Description
2-Chlorocycloheptanecarbaldehyde is an organic compound with a seven-membered ring structure, where a chlorine atom is attached to the second carbon and an aldehyde group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocycloheptanecarbaldehyde typically involves the chlorination of cycloheptanecarbaldehyde. One common method is the reaction of cycloheptanecarbaldehyde with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocycloheptanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chlorocycloheptanecarboxylic acid.
Reduction: 2-Chlorocycloheptanol.
Substitution: 2-Aminocycloheptanecarbaldehyde or 2-Thiocycloheptanecarbaldehyde.
Scientific Research Applications
2-Chlorocycloheptanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chlorocycloheptanecarbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Chlorocyclohexanecarbaldehyde: A six-membered ring analog with similar reactivity but different steric and electronic properties.
2-Chlorocyclooctanecarbaldehyde: An eight-membered ring analog with potentially different conformational flexibility and reactivity.
Uniqueness
2-Chlorocycloheptanecarbaldehyde is unique due to its seven-membered ring structure, which imparts distinct steric and electronic characteristics compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H13ClO |
---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-chlorocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H13ClO/c9-8-5-3-1-2-4-7(8)6-10/h6-8H,1-5H2 |
InChI Key |
WDGHUSQGPBRTTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Cl)C=O |
Origin of Product |
United States |
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